Ranirestat
Overview
Description
Ranirestat is a potent aldose reductase inhibitor developed for the treatment of diabetic neuropathy. It is known for its ability to reduce the accumulation of sorbitol in cells, which is a significant factor in diabetic complications .
Mechanism of Action
Target of Action
Ranirestat primarily targets the enzyme Aldose Reductase (AKR1B) . Aldose reductase is a key enzyme in the polyol pathway, which is responsible for the conversion of glucose to sorbitol .
Mode of Action
This compound acts as an inhibitor of aldose reductase . By inhibiting this enzyme, this compound prevents the accumulation of intracellular sorbitol, which is a key factor in the development of diabetic neuropathy . This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyol pathway . In this pathway, glucose is converted to sorbitol by the enzyme aldose reductase. Under hyperglycemic conditions, the activity of aldose reductase is increased, leading to an accumulation of sorbitol within nerves . This accumulation is associated with oxidative stress and nerve damage .
Pharmacokinetics
It is known that this compound plasma levels are proportional to dose, indicating linear pharmacokinetics .
Result of Action
This compound’s action results in the alleviation of diabetic neuropathy, a complication of diabetes . By inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol, this compound prevents the nerve damage that leads to diabetic neuropathy . It has been shown to have a significant improvement in motor nerve function .
Biochemical Analysis
Biochemical Properties
Ranirestat plays a significant role in biochemical reactions as it acts by reducing sorbitol accumulation in cells . Aldose reductase, the enzyme it interacts with, catalyzes one of the steps in the sorbitol pathway which is responsible for the formation of fructose from glucose .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those that are not insulin sensitive, including lenses, peripheral nerves, and renal glomeruli . It influences cell function by reducing sorbitol accumulation, thereby preventing osmotic damage that can lead to conditions such as retinopathy and neuropathy .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of aldose reductase, thereby preventing the accumulation of intracellular sorbitol that causes diabetic neuropathy . This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area .
Temporal Effects in Laboratory Settings
In a study involving spontaneously diabetic Torii (SDT) rats, this compound was administered once daily for 40 weeks . The results showed that this compound appears to have an effect on motor nerve function in mild to moderate diabetic sensorimotor polyneuropathy (DSP), but failed to show a statistically significant difference in sensory nerve function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in SDT rats, significant improvement in nerve conduction velocity was observed with 20 and 40 mg/day this compound treatment .
Metabolic Pathways
This compound is involved in the sorbitol pathway, a metabolic pathway where it interacts with the enzyme aldose reductase . By inhibiting aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in cells .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, its mechanism of action suggests that it is able to penetrate cells and inhibit aldose reductase, thereby influencing its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the literature. Given its mechanism of action, it can be inferred that this compound likely localizes to the same subcellular compartments as aldose reductase, the enzyme it inhibits .
Preparation Methods
The synthesis of Ranirestat involves several steps, including the preparation of key intermediates. One notable method involves the use of a porcine liver esterase substitute enzyme for the production of the key intermediate ASI-2. This method combines chemical synthesis and bioconversion, resulting in a higher yield compared to traditional methods .
Chemical Reactions Analysis
Ranirestat undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in the metabolic pathways of this compound.
Substitution Reactions: Common reagents used in these reactions include halogenated compounds and fluorinated benzyl derivatives.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which retain the core structure of this compound.
Scientific Research Applications
Comparison with Similar Compounds
Ranirestat is unique among aldose reductase inhibitors due to its potent and long-lasting effects. Similar compounds include:
Tolrestat: Withdrawn from the market due to severe liver toxicity.
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy, but with a different safety profile and efficacy
This compound’s ability to penetrate nerve tissue and its dose-dependent inhibition of sorbitol and fructose accumulation make it a standout compound in its class .
Properties
IUPAC Name |
(3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNMNYRNIMDKV-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163642 | |
Record name | Ranirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ranirestat alleviates diabetic neuropathy, a complication of diabetes, by inhibiting aldose reductase and thereby inhibiting the accumulation of intracellular sorbitol that causes diabetic neuropathy. This drug has a stronger inhibitory effect and is longer acting compared to other drugs in this therapeutic area. Ranirestat showed good penetration into the nerve tissue, resulting in dose-dependent inhibition of intraneural accumulation of sorbitol and fructose in a clinical study. | |
Record name | Ranirestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
147254-64-6 | |
Record name | Ranirestat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147254-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranirestat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147254646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranirestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05327 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ranirestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RANIRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z26P56GFTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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